

An In-depth Technical Guide to N,N'-bis(3-methoxyphenyl)oxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N,N'-bis(3-methoxyphenyl)oxamide</i>
Cat. No.:	B133011

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(3-methoxyphenyl)oxamide is a symmetrically substituted oxanilide derivative. While its specific biological activities and pharmacological profile are not extensively documented in publicly available literature, its synthesis and structural characteristics have been reported. This guide provides a comprehensive overview of the known information regarding this compound, including its discovery and history within the broader context of oxanilide chemistry, its detailed synthesis, and its physicochemical and structural properties. The absence of significant biological data is noted, and potential areas for future investigation are implicitly highlighted.

Discovery and History

The specific discovery of **N,N'-bis(3-methoxyphenyl)oxamide** is not well-documented in early chemical literature. However, the broader class of compounds to which it belongs, oxanilides, has a history stretching back to the 19th century. The synthesis of the parent compound, oxanilide (N,N'-diphenyloxamide), was first reported in the mid-1800s. Early methods involved the reaction of aniline with oxalic acid at high temperatures.

The 20th century saw the development of more refined synthetic methods for oxanilides, often utilizing oxalyl chloride or oxalic acid esters as reagents. A key publication by Yong-Hong Wen and colleagues in 2006 provided the first detailed structural elucidation of **N,N'-bis(3-**

methoxyphenyl)oxamide through single-crystal X-ray diffraction.[\[1\]](#) This study confirmed its molecular structure and provided the foundational data for its synthesis.

While the specific historical development of this particular derivative is sparse, the continued interest in oxanilides as scaffolds in medicinal chemistry and materials science suggests the potential for further investigation into its properties.

Physicochemical Properties

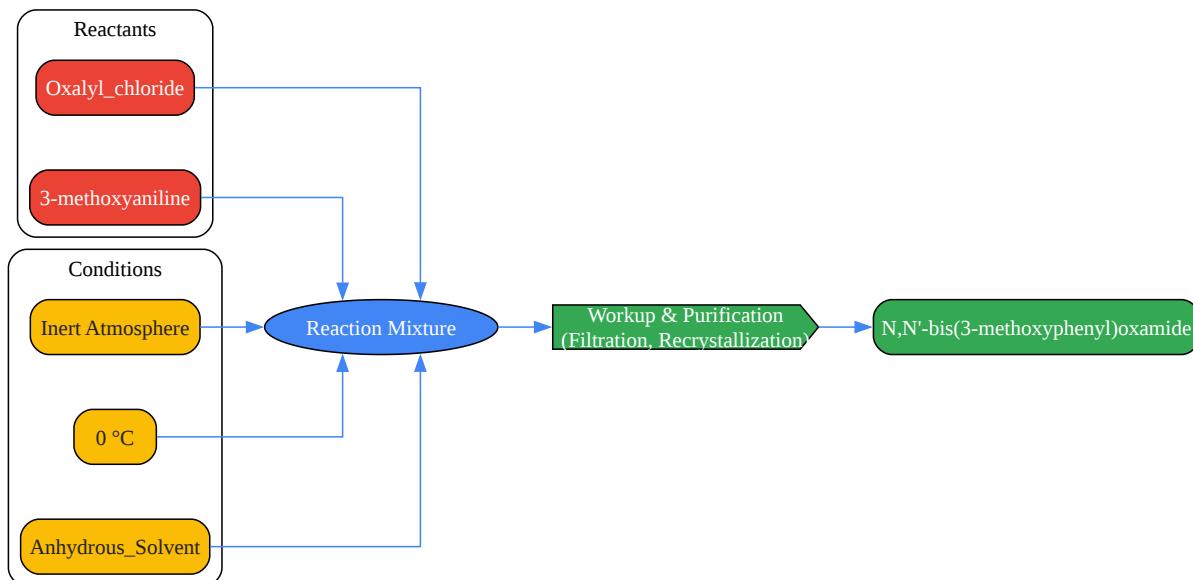
A summary of the key physicochemical properties of **N,N'-bis(3-methoxyphenyl)oxamide** is presented in Table 1. This data is primarily derived from computational models and the crystallographic study.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₄	[2]
Molecular Weight	300.31 g/mol	[2]
IUPAC Name	N,N'-bis(3-methoxyphenyl)oxamide	[2]
CAS Number	60169-98-4	[2]
Appearance	(Not explicitly stated, likely a crystalline solid)	
Melting Point	(Not reported in the cited literature)	
Solubility	(Not reported in the cited literature)	
XLogP3	2.3	[2]

Synthesis

The synthesis of **N,N'-bis(3-methoxyphenyl)oxamide** is achieved through the reaction of 3-methoxyaniline with oxalyl chloride.[\[1\]](#) This is a standard method for the preparation of N,N'-disubstituted oxamides.

Experimental Protocol


Materials:

- 3-methoxyaniline
- Oxalyl chloride
- Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
- Base (e.g., triethylamine or pyridine, optional, to scavenge HCl)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (2.0 equivalents) in the chosen anhydrous solvent.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred solution of 3-methoxyaniline. If a base is used, it can be added to the aniline solution prior to the addition of oxalyl chloride or added concurrently.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Upon completion, the reaction mixture may be filtered to remove any hydrochloride salt formed if a tertiary amine base was not used.
- The filtrate is then concentrated under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to yield **N,N'-bis(3-methoxyphenyl)oxamide** as a crystalline solid.

Reaction Workflow

[Click to download full resolution via product page](#)

Synthesis workflow for **N,N'-bis(3-methoxyphenyl)oxamide**.

Crystal Structure and Molecular Geometry

The molecular structure of **N,N'-bis(3-methoxyphenyl)oxamide** was determined by single-crystal X-ray diffraction.^[1] The molecule possesses a crystallographically imposed center of symmetry at the midpoint of the central C-C bond of the oxamide unit.

Key structural features include:

- The oxamide group is essentially planar.

- The dihedral angle between the benzene ring and the plane of the oxamide group is 31.3(1) °.[1]
- The crystal packing is stabilized by intermolecular N-H…O hydrogen bonds, forming ribbons along the a-axis.[1]
- An intramolecular C-H…O hydrogen bond is also present, forming a six-membered ring.[1]

Crystal Data

Crystal system	Monoclinic
----------------	------------

Space group	P2 ₁ /c
-------------	--------------------

a (Å)	4.869(1)
-------	----------

b (Å)	10.852(2)
-------	-----------

c (Å)	13.568(3)
-------	-----------

β (°)	98.48(3)
-------	----------

V (Å ³)	709.3(3)
---------------------	----------

Z	2
---	---

Data from Wen et al., 2006.[1]

Biological Activity and Mechanism of Action

As of the date of this guide, there is a notable absence of published studies detailing the biological activity, pharmacological properties, or mechanism of action of **N,N'-bis(3-methoxyphenyl)oxamide**. Database searches for bioactivity screenings, including cytotoxicity, enzyme inhibition, and receptor binding assays, did not yield any specific results for this compound.

While some oxanilide and methoxyphenyl derivatives have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents, it is crucial to note that such activities are highly structure-dependent. Therefore, any extrapolation of

potential biological effects to **N,N'-bis(3-methoxyphenyl)oxamide** would be purely speculative without direct experimental evidence.

Future Directions

The well-defined synthesis and structural characterization of **N,N'-bis(3-methoxyphenyl)oxamide** provide a solid foundation for future research. Key areas for investigation include:

- Biological Screening: A broad-based biological screening of the compound against various cell lines (cancerous and non-cancerous) and microbial strains would be a logical first step to identify any potential therapeutic applications.
- Enzyme Inhibition Assays: Given the structural motifs present, screening against various enzyme classes, such as kinases or proteases, could reveal specific inhibitory activities.
- Receptor Binding Studies: Investigating the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs) or other relevant biological targets could uncover novel pharmacological interactions.
- Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of a library of related derivatives would be essential for optimizing potency and selectivity.

Conclusion

N,N'-bis(3-methoxyphenyl)oxamide is a readily synthesizable compound with a well-characterized molecular structure. While its history is rooted in the broader development of oxanilide chemistry, specific details of its discovery are limited. A significant gap exists in the understanding of its biological properties. This technical guide consolidates the available chemical and structural information and highlights the untapped potential for this molecule in the realm of drug discovery and development. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]
- 2. N,N'-bis(3-methoxyphenyl)oxamide | C16H16N2O4 | CID 4367251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N'-bis(3-methoxyphenyl)oxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133011#discovery-and-history-of-n-n-bis-3-methoxyphenyl-oxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

